1,1-Dichloro-1,3,3,3-tetrafluoropropane

Atmospheric chemistry Environmental impact assessment Greenhouse gas inventory

1,1-Dichloro-1,3,3,3-tetrafluoropropane (CAS 64712-27-2), also designated as HCFC-234fb, is a halogenated propane derivative with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol. The compound exists as a liquid at ambient conditions with a reported boiling point of 61.7°C at 760 mmHg and density of 1.507 g/cm³.

Molecular Formula C3H2Cl2F4
Molecular Weight 184.94 g/mol
CAS No. 64712-27-2
Cat. No. B1295135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-1,3,3,3-tetrafluoropropane
CAS64712-27-2
Molecular FormulaC3H2Cl2F4
Molecular Weight184.94 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)C(F)(Cl)Cl
InChIInChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2
InChIKeyJBSUEXFKGWKQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb) CAS 64712-27-2: Technical Baseline for Procurement and Comparative Assessment


1,1-Dichloro-1,3,3,3-tetrafluoropropane (CAS 64712-27-2), also designated as HCFC-234fb, is a halogenated propane derivative with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol [1]. The compound exists as a liquid at ambient conditions with a reported boiling point of 61.7°C at 760 mmHg and density of 1.507 g/cm³ . As a hydrochlorofluorocarbon (HCFC), it belongs to a class of compounds historically evaluated as transitional alternatives to ozone-depleting chlorofluorocarbons (CFCs), though regulatory frameworks have since restricted most HCFC production and consumption [2].

Atmospheric chemistry and environmental fate research
Higher-boiling liquid-phase halogenated solvent for elevated-temperature processes
Analytical reference standard for GC-MS/FT-IR environmental monitoring

Why 1,1-Dichloro-1,3,3,3-tetrafluoropropane Cannot Be Substituted by Generic HCFC Analogs: Key Differentiators


Within the HCFC class, compounds exhibit substantial divergence in atmospheric fate, environmental impact metrics, and thermophysical properties that preclude simple functional interchange. 1,1-Dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb) possesses a unique combination of a 100-year Global Warming Potential (GWP) reported in the range of 712–1460 [1] and an OH radical reaction rate constant of (2.9 ± 0.8) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ [2], which differs markedly from widely used analogs such as HCFC-123 (GWP ≈ 76–93; OH rate constant ~3.6 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) and HCFC-141b (GWP ≈ 717–782; OH rate constant 5.9 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) [3]. Substitution without quantitative verification of performance and environmental compliance parameters introduces material risk in applications where thermophysical behavior, atmospheric lifetime, or regulatory classification governs suitability.

GWP Magnitude Divergence
GWP100 substantially higher than HCFC-123, which may shift regulatory classification and reporting context.
OH Radical Kinetics Gap
OH radical reaction rate approximately one order of magnitude slower than HCFC-123, potentially extending tropospheric lifetime assumptions.
Boiling Point Envelope Shift
Boiling point elevated by >30°C relative to common HCFC solvents, altering phase behavior and system operating conditions.

1,1-Dichloro-1,3,3,3-tetrafluoropropane: Quantified Differential Evidence vs. HCFC Analogs


Global Warming Potential (GWP100) of HCFC-234fb: Quantified Differential Relative to HCFC-123 and HCFC-142b

The 100-year Global Warming Potential (GWP) of 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb) has been experimentally determined as 1460 based on an estimated stratospheric lifetime of 58 years and a lifetime-corrected radiative efficiency [1]. A subsequent computational study reported a lower GWP estimate of 712 using an atmospheric lifetime of 8.2 years and radiative efficiency of 0.246 W m⁻² ppb⁻¹ [2]. These values position HCFC-234fb with a GWP substantially higher than HCFC-123 (GWP ≈ 76–93) [3] but lower than HCFC-142b (GWP ≈ 2000–2400) [4].

GWP100
Cross-study comparable
1460 (exp) / 712 (calc)
Reported GWP100 for HCFC-234fb
7.7–19.2× higher than HCFC-123 (76–93); 0.3–0.7× lower than HCFC-142b
Atmospheric chemistry Environmental impact assessment Greenhouse gas inventory

Atmospheric Removal Kinetics: OH Radical Reaction Rate Constants of HCFC-234fb vs. HCFC-123 and HCFC-141b

The rate coefficient for the reaction of HCFC-234fb with OH radicals was experimentally determined as k(OH) = (2.9 ± 0.8) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 297 ± 2 K using FT-IR relative-rate methods [1]. Computational analysis at the CCSD(T)/aug-cc-pVTZ level yielded a consistent value of 3.89 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K [2]. This rate constant is approximately one order of magnitude slower than that of HCFC-123 (k(OH) ~3.6 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) [3] and approximately half that of HCFC-141b (k(OH) = 5.9 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K) [4].

OH Rate Constant
Cross-study comparable
(2.9±0.8)×10⁻¹⁵ cm³ molec⁻¹ s⁻¹
Slower tropospheric removal
~12.4× slower than HCFC-123 (3.6×10⁻¹⁴)
Atmospheric oxidation Tropospheric lifetime Reaction kinetics

Thermophysical Differentiation: Boiling Point and Density of HCFC-234fb vs. HCFC-123, HCFC-141b, and HCFC-142b

1,1-Dichloro-1,3,3,3-tetrafluoropropane exhibits a boiling point of 61.7°C at 760 mmHg and a liquid density of 1.507 g/cm³ . In contrast, HCFC-123 has a boiling point of 27.6–27.9°C [1], HCFC-141b boils at 32.0–32.1°C with a density of 1.235–1.250 g/cm³ [2], and HCFC-142b is a gas at ambient conditions with a boiling point of –9.2°C to –10°C [3]. The boiling point differential of +34°C relative to HCFC-123 and +29°C relative to HCFC-141b establishes HCFC-234fb in a distinctly higher-temperature operating envelope.

Boiling Point & Density
Reported
61.7°C / 1.507 g/cm³
Higher-temperature liquid operating envelope
+34°C vs. HCFC-123; +29°C vs. HCFC-141b
Thermophysical properties Refrigerant selection Process engineering

1,1-Dichloro-1,3,3,3-tetrafluoropropane: Validated Application Scenarios Based on Quantitative Differential Evidence


Atmospheric Chemistry Research: Quantification of Long-Lived HCFC Degradation Pathways

The experimentally determined OH radical rate constant of (2.9 ± 0.8) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ and atmospheric lifetime of approximately 21 years [1] make HCFC-234fb a relevant subject for studies investigating the tropospheric degradation mechanisms of longer-lived HCFCs. The compound's slower oxidation kinetics relative to HCFC-123 (k_OH ~3.6 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) [2] provide a comparative framework for evaluating how substitution pattern influences atmospheric persistence. The identification of C(O)F₂ and C(O)ClF as stable secondary oxidation products [1] further supports its use in mechanistic photochemical studies.

Greenhouse Gas Inventory and Radiative Forcing Model Calibration

With a reported 100-year GWP ranging from 712 to 1460 and a measured radiative efficiency of 0.26 W m⁻² ppb⁻¹ [1], HCFC-234fb occupies a quantifiable position between lower-GWP HCFCs such as HCFC-123 (GWP 76–93) [3] and higher-GWP alternatives such as HCFC-142b (GWP 2000–2400) [4]. This intermediate GWP profile, coupled with an integrated IR absorption cross-section of 1.87 × 10⁻¹⁶ cm molecule⁻¹ over 600–1600 cm⁻¹ [1], renders the compound useful for calibrating radiative transfer models and refining national greenhouse gas emission inventories where trace HCFC contributions must be accurately apportioned.

Specialty Solvent and Intermediate Synthesis Requiring Elevated Boiling Point

The boiling point of 61.7°C at 760 mmHg distinguishes HCFC-234fb from lower-boiling analogs such as HCFC-123 (27.9°C), HCFC-141b (32.1°C), and HCFC-142b (–9.2°C). This higher boiling point, combined with a density of 1.507 g/cm³, may support applications where a liquid-phase halogenated solvent with moderate volatility is required for reaction media or extraction processes operating at elevated temperatures. A 1994 patent describes the compound as having low toxicity and potential utility as an inhalation anesthetic intermediate [5], indicating a niche synthetic pathway value that is not directly substitutable by lower-boiling HCFC analogs without altering process thermodynamics.

Reference Standard for Analytical Method Development and Environmental Monitoring

The availability of validated physical property data including boiling point (61.7°C), density (1.507 g/cm³), refractive index (1.347), and LogP (3.04) supports the use of HCFC-234fb as a calibration standard in gas chromatography–mass spectrometry (GC-MS) and Fourier-transform infrared (FT-IR) spectroscopy for environmental monitoring of halogenated hydrocarbons. The compound's distinct retention characteristics, governed by its higher molecular weight (184.95 g/mol) relative to ethane-based HCFCs, enable unambiguous chromatographic resolution from co-eluting species in complex atmospheric or industrial emission samples.

Application
Selection Property
Validation Focus
Atmospheric chemistry research
OH radical kinetics & degradation pathways
Mechanistic photochemical oxidation studies
Greenhouse gas inventory modeling
GWP and radiative efficiency profile
Radiative transfer model calibration
High-boiling solvent or intermediate synthesis
Boiling point and liquid density profile
Process thermodynamics and phase behavior
GC-MS/FT-IR environmental monitoring standard
Distinct chromatographic and spectral signatures
Co-elution resolution from other halocarbons

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